![molecular formula C17H18BrN3O2 B3867604 N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3867604.png)
N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide
Vue d'ensemble
Description
N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide, also known as BMH, is a chemical compound that has been extensively studied for its potential applications in scientific research. BMH is a hydrazide derivative that has been shown to exhibit promising biological activities, making it an attractive candidate for further investigation.
Mécanisme D'action
The mechanism of action of N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide is not fully understood, but it is thought to involve the inhibition of key enzymes involved in a number of biological processes. N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to bind to the active site of acetylcholinesterase, preventing the breakdown of acetylcholine and leading to increased cholinergic neurotransmission. N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has also been shown to inhibit the activity of monoamine oxidase, leading to increased levels of neurotransmitters such as dopamine, norepinephrine, and serotonin.
Biochemical and Physiological Effects:
N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to exhibit a number of biochemical and physiological effects. In addition to its inhibitory activity against enzymes such as acetylcholinesterase and monoamine oxidase, N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has also been shown to possess anti-inflammatory and antioxidant properties. N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to reduce the production of pro-inflammatory cytokines and to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it exhibits potent inhibitory activity against a number of enzymes. However, there are also some limitations to the use of N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide in laboratory experiments. For example, its mechanism of action is not fully understood, and it may exhibit off-target effects that could complicate experimental results.
Orientations Futures
There are a number of potential future directions for research on N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide. One area of interest is the development of N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide derivatives with improved potency and selectivity for specific enzyme targets. Another area of interest is the investigation of the potential therapeutic applications of N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Finally, there is also potential for the use of N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide in the development of novel anti-inflammatory and antioxidant therapies.
Applications De Recherche Scientifique
N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has been shown to exhibit potent inhibitory activity against a number of enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. N'-(5-bromo-2-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide has also been shown to possess anti-inflammatory, antioxidant, and antitumor properties.
Propriétés
IUPAC Name |
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrN3O2/c1-12-3-6-15(7-4-12)19-11-17(22)21-20-10-13-9-14(18)5-8-16(13)23-2/h3-10,19H,11H2,1-2H3,(H,21,22)/b20-10- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLQPDSMQMJTCT-JMIUGGIZSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(=O)NN=CC2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)NCC(=O)N/N=C\C2=C(C=CC(=C2)Br)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(Z)-(5-bromo-2-methoxyphenyl)methylideneamino]-2-(4-methylanilino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2-bromo-4,5-dimethoxybenzyl)[2-(4-fluorophenyl)ethyl]amine](/img/structure/B3867530.png)
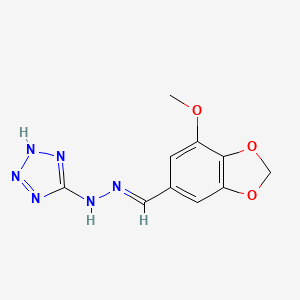
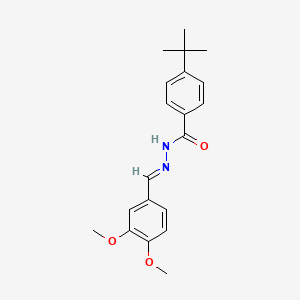
amine oxalate](/img/structure/B3867542.png)
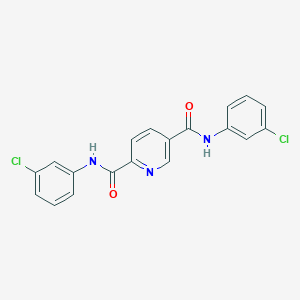
![N-[1-(1-naphthylmethyl)-5-oxo-3-pyrrolidinyl]-N'-propylurea](/img/structure/B3867567.png)
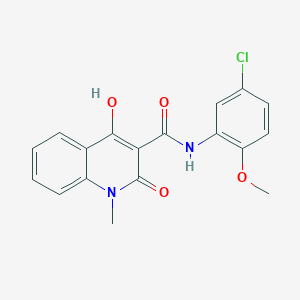
![N'-{[5-(4-bromophenyl)-2-furyl]methylene}-2-pyridinecarbohydrazide](/img/structure/B3867582.png)
![N'',N'''-bis[4-(diethylamino)benzylidene]carbonohydrazide](/img/structure/B3867585.png)
![ethyl [(1-benzyl-1H-imidazol-2-yl)thio]acetate](/img/structure/B3867589.png)

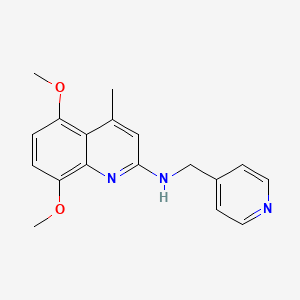
![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 2-furoate](/img/structure/B3867616.png)
![methyl 5-(2-chlorophenyl)-7-methyl-2-(3-nitrobenzylidene)-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3867624.png)